molecular formula C11H15N3O2S B15218169 5-Methyl-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine CAS No. 89313-43-9

5-Methyl-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine

Cat. No.: B15218169
CAS No.: 89313-43-9
M. Wt: 253.32 g/mol
InChI Key: DDEKJBNXFKDALT-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-1H-benzo[d]imidazole and isopropylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .

Chemical Reactions Analysis

1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating bacterial infections, cancer, and other diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives:

Properties

CAS No.

89313-43-9

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

5-methyl-1-propan-2-ylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C11H15N3O2S/c1-7(2)17(15,16)14-10-5-4-8(3)6-9(10)13-11(14)12/h4-7H,1-3H3,(H2,12,13)

InChI Key

DDEKJBNXFKDALT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)N)S(=O)(=O)C(C)C

Origin of Product

United States

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